4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
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Overview
Description
4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a chemical compound that belongs to the class of benzamides It features a fluorine atom attached to the benzene ring and a phenylpiperazine moiety linked through a propyl chain
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Mode of Action
It is suggested that the compound may interact with its targets through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Biochemical Pathways
Similar compounds have been reported to inhibit oxidoreductase enzymes , which play a crucial role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the propyl chain.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating the interactions between small molecules and biological targets such as receptors and enzymes.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine ring, known for its antimicrobial activity.
Uniqueness
4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is unique due to the presence of the fluorine atom on the benzene ring, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying the effects of fluorine substitution in drug design.
Properties
IUPAC Name |
4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-18-9-7-17(8-10-18)20(25)22-11-4-12-23-13-15-24(16-14-23)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHYRFPNSMBHSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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